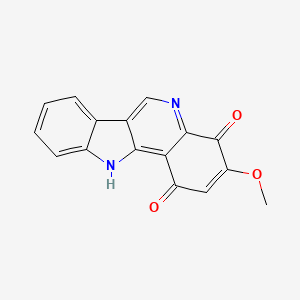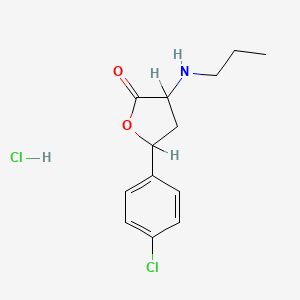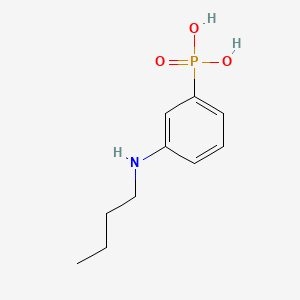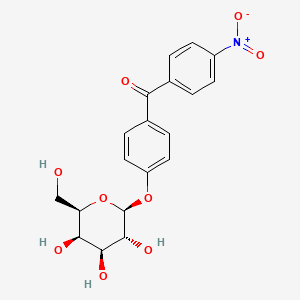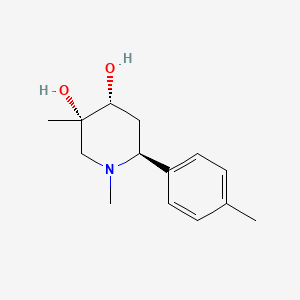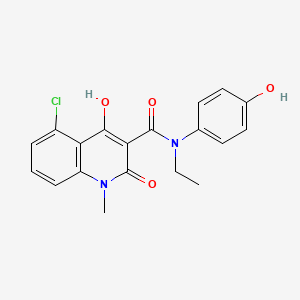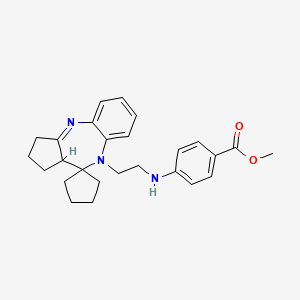
Butyric acid, 4-(o-(4-chloro-N-methylbenzamido)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyric acid, 4-(o-(4-chloro-N-methylbenzamido)phenyl)-: is a synthetic organic compound with the molecular formula C18H18ClNO3 and a molecular weight of 331.79 g/mol . This compound is known for its unique structure, which includes a butyric acid moiety linked to a chlorinated benzamido phenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Butyric acid, 4-(o-(4-chloro-N-methylbenzamido)phenyl)- typically involves the reaction of 4-chloro-N-methylbenzamide with a suitable butyric acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the preparation of intermediates, purification, and quality control to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: Butyric acid, 4-(o-(4-chloro-N-methylbenzamido)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorinated benzamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Butyric acid, 4-(o-(4-chloro-N-methylbenzamido)phenyl)- is used as a reagent in organic synthesis and as a building block for more complex molecules .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine: Research in medicine explores its potential therapeutic applications, such as in drug development for treating various diseases .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of Butyric acid, 4-(o-(4-chloro-N-methylbenzamido)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Butyric acid: A simple carboxylic acid with the formula C4H8O2.
4-Chlorobenzamide: A chlorinated benzamide derivative.
N-Methylbenzamide: A methylated benzamide compound.
Uniqueness: Butyric acid, 4-(o-(4-chloro-N-methylbenzamido)phenyl)- is unique due to its combined structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
83626-94-2 |
|---|---|
Molekularformel |
C18H18ClNO3 |
Molekulargewicht |
331.8 g/mol |
IUPAC-Name |
4-[2-[(4-chlorobenzoyl)-methylamino]phenyl]butanoic acid |
InChI |
InChI=1S/C18H18ClNO3/c1-20(18(23)14-9-11-15(19)12-10-14)16-7-3-2-5-13(16)6-4-8-17(21)22/h2-3,5,7,9-12H,4,6,8H2,1H3,(H,21,22) |
InChI-Schlüssel |
MBJNPFAFGCCJCR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1CCCC(=O)O)C(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


